molecular formula C8H18ClN B1359196 (3,3-Dimethylcyclopentyl)methanamine hydrochloride CAS No. 1379304-45-6

(3,3-Dimethylcyclopentyl)methanamine hydrochloride

Cat. No.: B1359196
CAS No.: 1379304-45-6
M. Wt: 163.69 g/mol
InChI Key: FBZASIMSKPGYDC-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclopentyl)methanamine hydrochloride is an organic compound with the molecular formula C8H18ClN It is a hydrochloride salt of (3,3-dimethylcyclopentyl)methanamine, which is a derivative of cyclopentane

Scientific Research Applications

(3,3-Dimethylcyclopentyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Safety and Hazards

The safety information for “(3,3-Dimethylcyclopentyl)methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, 3,3-dimethylcyclopentane, is prepared through alkylation of cyclopentane with appropriate alkylating agents.

    Amination: The 3,3-dimethylcyclopentane is then subjected to amination reactions to introduce the methanamine group. This can be achieved using reagents such as ammonia or primary amines under high pressure and temperature conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale alkylation of cyclopentane using industrial alkylating agents.

    Continuous Amination: Continuous flow reactors are used for the amination step to ensure consistent product quality and yield.

    Crystallization and Purification: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Alkylated or acylated derivatives.

    Oxidation: Imines or nitriles.

    Reduction: Amides or secondary amines.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to bioactive molecules that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylmethanamine hydrochloride
  • (3,3-Dimethylcyclopentyl)amine hydrochloride
  • Cyclopentylamine hydrochloride

Uniqueness

(3,3-Dimethylcyclopentyl)methanamine hydrochloride is unique due to the presence of the dimethyl groups on the cyclopentane ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,3-dimethylcyclopentyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZASIMSKPGYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379304-45-6
Record name (3,3-dimethylcyclopentyl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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